Urantide
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Overview
Description
Urantide is a peptide compound known for its role as a urotensin II receptor antagonist. Urotensin II is a potent vasoactive peptide involved in various physiological and pathological processes, including cardiovascular diseases, atherosclerosis, and pulmonary arterial hypertension . This compound has been extensively studied for its therapeutic potential in these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Urantide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Urantide undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, reverting the peptide to its reduced form.
Substitution: Involves the replacement of specific amino acids to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Conducted during the SPPS process by incorporating different amino acids
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs are used to study structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
Urantide has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating urotensin II signaling pathways.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, atherosclerosis, and pulmonary arterial hypertension
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Urantide exerts its effects by antagonizing the urotensin II receptor (G-protein-coupled receptor 14). This inhibition blocks the downstream signaling pathways mediated by urotensin II, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways. These pathways are involved in vasoconstriction, inflammation, and cellular proliferation .
Comparison with Similar Compounds
Urantide is compared with other urotensin II receptor antagonists, such as:
- SB-611812
- Palosuran
- Piperazino-isoindolinone-based antagonists
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its high potency and selectivity for the urotensin II receptor .
Properties
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLUBANOZQJZFE-QVKHRKAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66N10O12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.